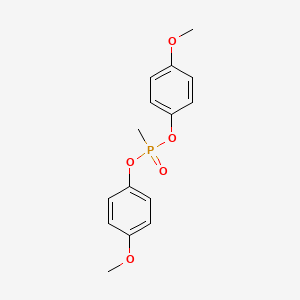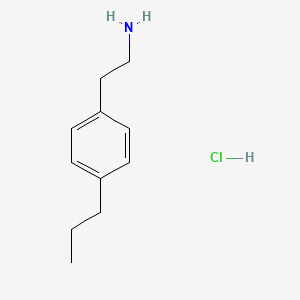
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methanol group and a pyrrolyl moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-tert-butylphenylmagnesium bromide with 1-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-butylphenyl-(1-methyl-2-pyrrolyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and pyrrolyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the pyrrolyl group.
1-Methyl-2-pyrrolecarboxaldehyde: Contains the pyrrolyl group but lacks the phenyl and tert-butyl groups.
Uniqueness
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the combination of the tert-butyl, phenyl, and pyrrolyl groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
属性
分子式 |
C16H21NO |
|---|---|
分子量 |
243.34 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H21NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-5-11-17(14)4/h5-11,15,18H,1-4H3 |
InChI 键 |
JORUYAPGJCTZMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


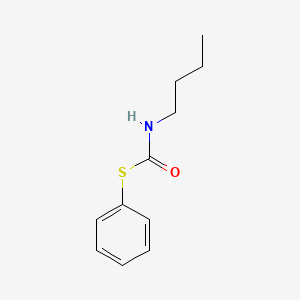
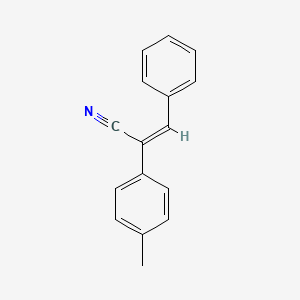
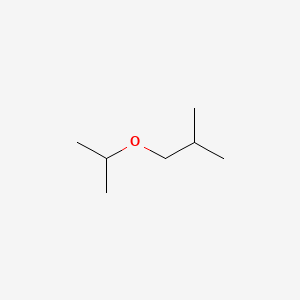
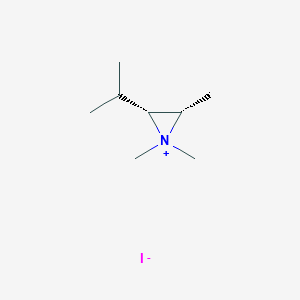

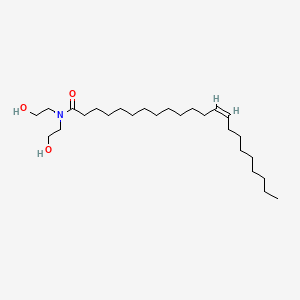
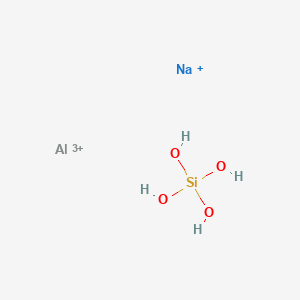


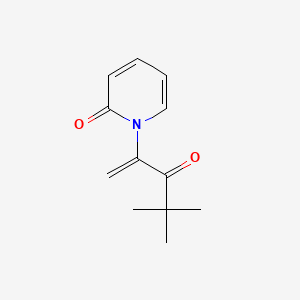
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
